![molecular formula C16H14O4 B2890572 Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 110514-99-3](/img/structure/B2890572.png)

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

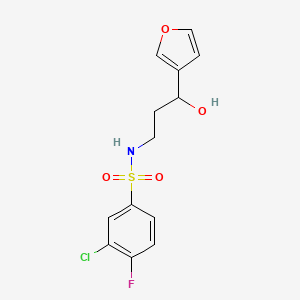

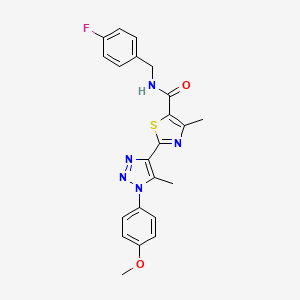

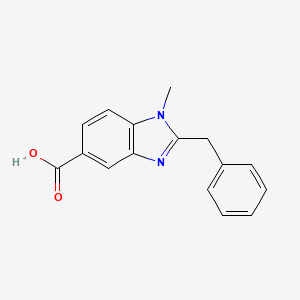

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C16H14O4 . It has an average mass of 270.280 Da and a monoisotopic mass of 270.089203 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique

Chemical Reactions and Derivatives

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate and its derivatives are involved in various chemical reactions. For instance, 5-Hydroxy-2-methylnaphtho[1,2-b]furan undergoes oxidation and reduction processes. When treated with one-electron oxidants, it generally forms the corresponding ortho-quinone, but with lead tetra-acetate, it yields a gem-diacetate. In contrast, reduction with sodium in ethanol leads to the formation of a 6,9-dihydro-derivative without affecting the furan ring (Cameron & Hildyard, 1967).

Another study highlights synthetic processes involving related compounds. Ethyl 4-hydroxy-2-naphthoate and chloral hydrate, followed by various chemical treatments, lead to the synthesis of 4-methoxynaphtho[2, 3-c] furan-1(3H)-one and 5-methoxynaphtho[1, 2-c] furan-3(1H)-one (Horii et al., 1962).

Biological Activity

The biological activity of derivatives is a significant area of research. Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a related compound, has been converted into various derivatives with antimicrobial properties. These synthesized compounds have shown potential in screening for antimicrobial activity (Ravindra, Vagdevi, & Vaidya, 2008).

Additionally, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives exhibit cytotoxicity against cancer cell lines and antimicrobial activities against both Gram-positive and Gram-negative bacteria. These studies demonstrate the potential of these compounds in biomedical applications (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Synthesis and Chemical Properties

Research into the synthesis and reactions of these compounds further extends their potential applications. For instance, ethyl 2-methylfuran-3-carboxylate, when treated with various chemicals, undergoes smooth chloroethylation and forms products with potential use in organic chemistry and pharmaceuticals (Pevzner, 2007).

Mécanisme D'action

Mode of Action

It has been observed that related compounds undergo attack ortho to the hydroxy-group when treated with one-electron oxidants, generally giving rise to the corresponding ortho-quinone .

Biochemical Pathways

The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

ethyl 5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-3-19-16(18)14-9(2)20-15-11-7-5-4-6-10(11)13(17)8-12(14)15/h4-8,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMIPUFIQUKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)